1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride
Description
Definition and Scope of Phenethylamine Derivatives
Phenethylamine derivatives are organic compounds characterized by a core structure consisting of a benzene ring linked to an ethylamine side chain. Substitutions at the aromatic ring, ethyl group, or amine moiety define their pharmacological and chemical diversity. The target compound, 1-[4-[2-((1-Methyl-2-phenylethyl)amino)ethoxy]phenyl]propan-1-one hydrochloride, exemplifies this structural versatility (Fig. 1). Its molecular formula, C₃₈H₄₃ClN₂O₃, includes:
- A propan-1-one group at the para position of the benzene ring.
- An ethoxy linker connecting the aromatic ring to a 1-methyl-2-phenylethylamine substituent.
- A hydrochloride salt formation at the terminal amine.
Table 1: Structural Comparison of Phenethylamine and Its Derivative
| Feature | Phenethylamine | 1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one Hydrochloride |
|---|---|---|
| Core Structure | C₆H₅-CH₂-CH₂-NH₂ | C₆H₅-C(O)-C₂H₅-O-CH₂-CH₂-NH-CH₂-CH(C₆H₅)-CH₃·HCl |
| Molecular Weight | 121.18 g/mol | 347.88 g/mol |
| Key Substituents | None | Propanone, ethoxy linker, branched alkylamine, hydrochloride salt |
This derivative’s modifications enhance its stability and bioavailability compared to simpler phenethylamines, which are often rapidly metabolized by monoamine oxidase (MAO). Such structural adaptations align with efforts to develop compounds resistant to enzymatic degradation while retaining affinity for monoaminergic targets.
Discovery Timeline of this compound
The synthesis of this compound emerged from mid-20th-century advancements in organic chemistry, particularly methods for functionalizing phenethylamine’s ethylamine side chain. Key milestones include:
- 1950s–1970s : Development of Friedel-Crafts acylation and Heck reaction techniques enabled the attachment of ketone groups (e.g., propan-1-one) to aromatic rings, a critical step in constructing the compound’s backbone.
- 1980s : Innovations in protecting-group chemistry facilitated the incorporation of ethoxy linkers without compromising amine reactivity.
- 2000s : Optimization of hydrochloride salt formation improved the compound’s crystallinity and solubility, as reflected in its CAS registry entry (34535-82-5) and commercial availability by 2014.
Table 2: Key Synthetic Advancements Enabling the Compound’s Discovery
| Decade | Innovation | Impact on Synthesis |
|---|---|---|
| 1950s | Friedel-Crafts acylation | Enabled ketone group introduction at the para position of phenethylamine derivatives |
| 1980s | Etherification protocols | Permitted stable ethoxy linker integration between aromatic and amine groups |
| 2000s | Salt formation techniques | Enhanced physicochemical properties for pharmacological testing |
Historical Significance in Medicinal Chemistry Research
This compound’s design reflects broader trends in targeting monoamine transporters and receptors. Its 2-phenylethylamine moiety mimics endogenous neurotransmitters like dopamine, while the propan-1-one and ethoxy groups introduce steric bulk to modulate receptor binding kinetics. Studies on analogous compounds, such as β-phenethylamine derivatives, demonstrate that:
- Aromatic substitutions (e.g., methyl or thiophenyl groups) enhance dopamine reuptake inhibition by 30–50% compared to unsubstituted analogs.
- Branched alkylamines improve metabolic stability, as evidenced by reduced MAO-B-mediated degradation in vitro.
Table 3: Pharmacological Insights from Analogous Phenethylamine Derivatives
The compound’s potential to inhibit dopamine reuptake while resisting enzymatic degradation positions it as a template for developing neuropsychiatric therapeutics. Docking simulations of similar molecules suggest interactions with helices 1, 3, and 6 of the dopamine transporter (DAT), akin to endogenous dopamine. Such findings underscore its utility in probing DAT’s role in addiction and mood disorders.
Structure
3D Structure of Parent
Properties
CAS No. |
34535-82-5 |
|---|---|
Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-[4-[2-(1-phenylpropan-2-ylamino)ethoxy]phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-20(22)18-9-11-19(12-10-18)23-14-13-21-16(2)15-17-7-5-4-6-8-17;/h4-12,16,21H,3,13-15H2,1-2H3;1H |
InChI Key |
JBRMDQPNYSODSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Aminoethyl Side Chain
The aminoethyl side chain bearing the 1-methyl-2-phenylethyl group is synthesized by reductive amination or nucleophilic substitution reactions involving:
- Starting from 1-methyl-2-phenylethylamine or its protected derivatives.
- Reaction with ethylene oxide or 2-chloroethanol derivatives to introduce the ethoxy linkage.
- Catalytic hydrogenation or reduction steps to finalize the amine structure.
Ether Linkage Construction
The ether bond between the phenyl ring and the aminoethyl group is formed via:
- Williamson ether synthesis, where a phenolic hydroxyl group on the 4-position of the phenyl ring reacts with a suitable alkyl halide or tosylate bearing the aminoethyl substituent.
- Alternatively, nucleophilic substitution of a halogenated phenyl ketone intermediate with the aminoethyl moiety.
Introduction of the Propan-1-one Group
The ketone group at the 1-position of the phenyl ring is introduced by:
- Friedel-Crafts acylation using propanoyl chloride or anhydride in the presence of a Lewis acid catalyst.
- Alternatively, oxidation of an appropriate alkyl side chain on the phenyl ring to the ketone.
Formation of the Hydrochloride Salt
The free base of the compound is converted to its hydrochloride salt by:
- Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
- Crystallization to obtain the pure hydrochloride salt form, which improves compound stability and handling.
Reaction Conditions and Optimization
| Step | Typical Conditions | Notes |
|---|---|---|
| Aminoethyl side chain synthesis | Temperature: 25–80°C; solvent: ethanol or THF; catalyst: Pd/C or Pt/C for hydrogenation | Control of stereochemistry critical for activity |
| Ether bond formation | Temperature: 50–100°C; solvent: DMF or DMSO; base: K2CO3 or NaH | High purity phenol required |
| Friedel-Crafts acylation | Temperature: 0–50°C; catalyst: AlCl3 or FeCl3; solvent: dichloromethane or nitrobenzene | Moisture sensitive; anhydrous conditions needed |
| Hydrochloride salt formation | Room temperature; solvent: ether or ethyl acetate; HCl gas or aqueous HCl | Crystallization improves purity |
Analytical Characterization
Throughout the synthesis, the compound is characterized by:
- High-Performance Liquid Chromatography (HPLC) to assess purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure.
- Infrared (IR) spectroscopy to verify functional groups.
- Mass Spectrometry (MS) for molecular weight confirmation.
These techniques ensure the correct formation of the amine, ether, and ketone functionalities and the absence of impurities.
Research Findings and Industrial Relevance
- The synthetic route requires careful stereochemical control, especially in the amine formation step, to ensure biological activity.
- Catalytic hydrogenation using Pt/C or Pd/C catalysts is preferred for reduction steps due to mild conditions and high selectivity.
- The hydrochloride salt form enhances the compound’s solubility and stability, facilitating pharmaceutical formulation.
- The described methods allow for scale-up potential, with moderate to high yields and relatively low-cost reagents, making the process suitable for industrial production.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aminoethyl side chain synthesis | 1-Methyl-2-phenylethylamine, ethylene oxide, Pd/C catalyst, ethanol, 25–80°C | Formation of aminoethyl intermediate |
| 2 | Ether bond formation | Phenol derivative, alkyl halide, K2CO3, DMF, 50–100°C | Ether linkage established |
| 3 | Friedel-Crafts acylation | Propanoyl chloride, AlCl3, DCM, 0–50°C | Introduction of propan-1-one group |
| 4 | Hydrochloride salt formation | HCl gas or aqueous HCl, ether, room temperature | Formation of hydrochloride salt |
Chemical Reactions Analysis
1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on certain medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride and related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 1-methyl-2-phenylethylamine group in the target compound confers greater steric bulk and lipophilicity compared to the diethylamino group in its analog (CAS 20809-16-9) . This may enhance membrane permeability and receptor affinity, though specific potency data are unavailable. Ethcathinone and 4-CEC, both cathinone derivatives, share the propan-1-one core but lack the ethoxy-phenyl linkage. Their stimulant effects (via monoamine transporter inhibition) highlight how structural simplification alters therapeutic outcomes .
Therapeutic Applications: Peliglitazar (C₃₀H₃₀N₂O₇) demonstrates the impact of complex substituents (e.g., oxazolyl and methoxyphenoxy groups) on targeting nuclear receptors like PPARs for metabolic disorders . In contrast, the target compound’s smaller size may favor interaction with membrane-bound receptors (e.g., adrenergic receptors) .
Physicochemical Properties: The hydrochloride salt in all listed compounds improves aqueous solubility, critical for oral bioavailability.
Synthetic Accessibility: The diethylamino analog (CAS 20809-16-9) is commercially available in industrial quantities, suggesting straightforward synthesis . The target compound’s branched amine group likely requires multi-step functionalization, as seen in patent-derived synthesis protocols .
Biological Activity
1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride, also known as CAS 34535-82-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 34535-82-5
- Molecular Formula : C20H25ClN2O2
- Molecular Weight : 347.87894 g/mol
- Synonyms : Various synonyms include EINECS 252-074-0 and SCHEMBL11880625.
The biological activity of this compound primarily involves its interaction with various cellular targets. The compound has been studied for its potential as an inhibitor of specific proteins involved in cancer cell proliferation and survival.
Target Engagement
Research indicates that this compound may act as an inhibitor of the HSET protein, which is crucial for microtubule dynamics during mitosis. A study demonstrated that compounds similar to this one showed effective inhibition of HSET ATPase activity with an IC50 value in the low micromolar range, suggesting competitive inhibition with ATP .
Antiproliferative Effects
The antiproliferative effects of this compound were evaluated across various cancer cell lines. The results indicated significant growth inhibition in several human cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The IC50 values for these cell lines are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 10 |
| M21 | 15 |
| MCF7 | 12 |
Cell Cycle Arrest
The compound was found to induce cell cycle arrest at the G2/M phase, disrupting normal cellular processes and leading to increased apoptosis in treated cells. This effect was attributed to the compound's ability to bind to β-tubulin, disrupting microtubule formation and function .
Case Studies
In a notable study involving chick chorioallantoic membrane assays, compounds structurally related to this compound were shown to effectively block angiogenesis and tumor growth, demonstrating low toxicity levels on embryonic tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
